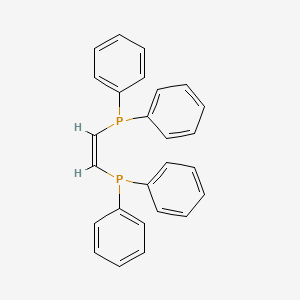

cis-1,2-Bis(diphenylphosphino)ethylene

Overview

Description

cis-1,2-Bis(diphenylphosphino)ethylene: is an organophosphorus compound with the formula C₂H₂(PPh₂)₂ (Ph = C₆H₅). This compound is primarily known for its role as a diphosphine ligand in coordination chemistry. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, creating stable complexes .

Mechanism of Action

Target of Action

cis-1,2-Bis(diphenylphosphino)ethylene, also known as (Z)-1,2-Bis(diphenylphosphino)ethene, is primarily a diphosphine ligand . It is a bidentate ligand in coordination chemistry, meaning it can bind to a central atom in a coordination complex through two points .

Mode of Action

This compound interacts with its targets by forming complexes. For example, it gives rise to the complex Ni(dppv)2 and the coordination polymer [Ni(dppv)]n . These complexes are efficient catalysts for the conversion of terminal alkynes into propiolic acids with CO2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of terminal alkynes into propiolic acids . This reaction proceeds at atmospheric pressure and ambient temperature (25 °C), indicating the excellent catalytic activity of the complexes formed by this compound .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the catalysis of chemical reactions. Specifically, the complexes it forms can efficiently catalyze the conversion of terminal alkynes into propiolic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air-sensitive , and its reactions proceed at atmospheric pressure and ambient temperature . Therefore, the environment in which this compound is used can significantly impact its performance.

Biochemical Analysis

Biochemical Properties

cis-1,2-Bis(diphenylphosphino)ethylene plays a crucial role in biochemical reactions, particularly as a ligand in coordination complexes. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it forms complexes with nickel, such as Ni(dppv)₂, which are used in catalytic hydrogenation reactions . The nature of these interactions involves the coordination of the phosphorus atoms in this compound to the metal center, stabilizing the complex and enhancing its reactivity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can affect the activity of metalloenzymes, thereby altering metabolic pathways and gene expression profiles. Additionally, this compound can impact cell signaling by binding to metal ions that serve as cofactors for signaling proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a chelating ligand, forming stable complexes with metal ions. These complexes can inhibit or activate enzymes by altering their conformation or by providing a reactive metal center for catalytic processes. For instance, the formation of nickel complexes with this compound can enhance the catalytic activity of hydrogenation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its reactivity can decrease over time if exposed to air or moisture. Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo settings, although its effectiveness may diminish with prolonged exposure to environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metalloenzymes. It can influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, its interaction with nickel ions can enhance the catalytic efficiency of hydrogenation reactions, thereby affecting the overall metabolic pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for metal ions and its ability to form stable complexes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with metal ions can direct it to mitochondria, where it can influence mitochondrial function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-1,2-Bis(diphenylphosphino)ethylene involves the reaction of lithium diphenylphosphide with cis-dichloroethylene. The reaction proceeds as follows :

[ 2 \text{LiPPh}_2 + \text{C}_2\text{H}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2 + 2 \text{LiCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar laboratory-scale reactions, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Bis(diphenylphosphino)ethylene undergoes various types of reactions, including:

Coordination Reactions: It forms complexes with transition metals, such as nickel, to create stable coordination compounds.

Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.

Common Reagents and Conditions:

Reagents: Transition metal salts (e.g., nickel chloride), lithium diphenylphosphide, cis-dichloroethylene.

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Major Products:

Coordination Compounds: Complexes such as Ni(dppv)₂ and coordination polymers like [Ni(dppv)]ₙ.

Scientific Research Applications

cis-1,2-Bis(diphenylphosphino)ethylene has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in the synthesis of coordination compounds and catalysis.

Biology and Medicine: While specific biological and medicinal applications are less documented, its role in catalysis can indirectly impact pharmaceutical synthesis.

Comparison with Similar Compounds

- trans-1,2-Bis(diphenylphosphino)ethylene

- 1,2-Bis(diphenylphosphino)benzene

- 1,6-Bis(diphenylphosphino)hexane

- Bis(diphenylphosphino)acetylene

Uniqueness: cis-1,2-Bis(diphenylphosphino)ethylene is unique due to its cis-configuration, which allows for specific coordination geometries and reactivity patterns that differ from its trans-isomer and other similar compounds .

Properties

IUPAC Name |

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJIJSEWKIXAT-DQRAZIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283879 | |

| Record name | 1,2-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-80-2, 983-81-3 | |

| Record name | cis-1,2-Bis(diphenylphosphino)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Vinylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 983-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

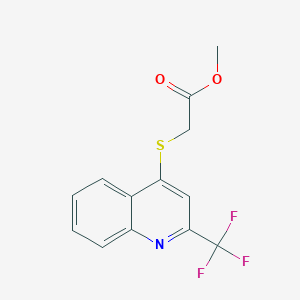

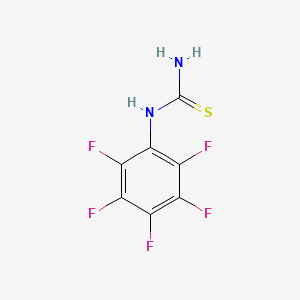

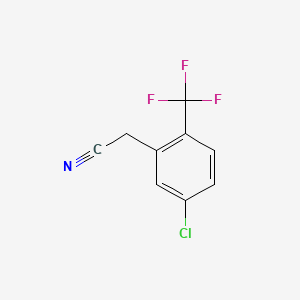

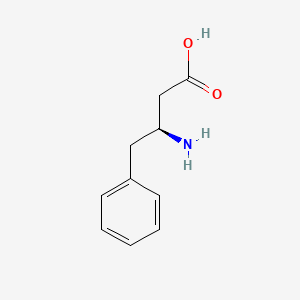

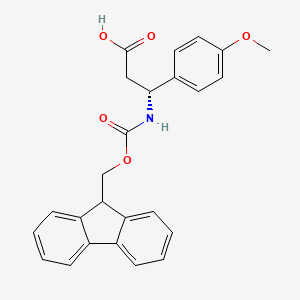

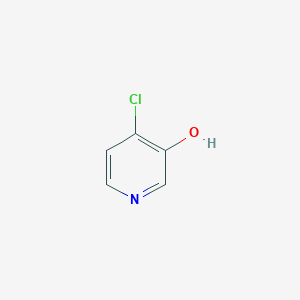

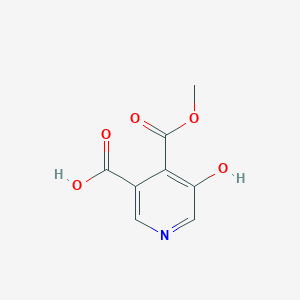

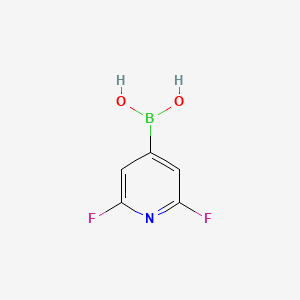

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dppen?

A1: cis-1,2-Bis(diphenylphosphino)ethylene has the molecular formula C26H22P2 and a molecular weight of 396.4 g/mol.

Q2: How is dppen typically characterized spectroscopically?

A2: Common spectroscopic techniques used to characterize dppen include:

- FT-IR Spectroscopy: Provides information about functional groups and bonding modes, particularly valuable for identifying P=O stretching frequencies upon oxidation. []

- NMR Spectroscopy (1H and 31P): Offers insights into the structure, dynamics, and electronic environment around the phosphorus atoms, useful for identifying isomers and studying fluxional processes. [, , , , ]

Q3: What types of metal complexes does dppen form?

A3: dppen readily coordinates to a wide variety of transition metals, including iron, cobalt, nickel, ruthenium, rhodium, iridium, palladium, platinum, rhenium, osmium, molybdenum, and gold, forming complexes with diverse structures and oxidation states. [, , , , , , , , , , , , , , , , , , , , , ]

Q4: Does dppen always coordinate to metals in the same way?

A4: While dppen typically acts as a chelating ligand coordinating through both phosphorus atoms, it can also bridge two metal centers. [, ] Additionally, in certain cases, it may exhibit unexpected reactivity, such as undergoing P-aryl bond cleavage or C-C double bond isomerization. []

Q5: How does the rigidity of dppen influence the properties of its metal complexes?

A5: The rigid backbone of dppen enforces specific geometries around the metal center, impacting the stability, reactivity, and spectroscopic properties of the resulting complexes. For example, it often favors the formation of trans isomers in octahedral complexes. [, , , ]

Q6: How does the presence of dppen affect the redox properties of metal complexes?

A6: dppen can influence the redox potential of metal centers through both electronic and steric effects. Its strong σ-donor and π-acceptor properties can stabilize various oxidation states. [, , , , , ]

Q7: What types of catalytic reactions can be mediated by metal complexes containing dppen?

A7: dppen-containing metal complexes have shown catalytic activity in various reactions, including: * Hydrogenation of imines [] * Carboxylation of terminal alkynes [] * Hydrogen evolution [, ] * Carbon dioxide reduction []

Q8: How does the choice of metal and other ligands influence the catalytic activity of dppen complexes?

A8: The catalytic properties of dppen complexes are highly dependent on the identity of the metal center and other coordinating ligands. These factors can significantly influence the electronic properties, steric environment, and reactivity of the metal center, leading to variations in catalytic activity, selectivity, and reaction mechanisms. [, , , , ]

Q9: What is spin crossover behavior, and how is dppen involved?

A9: Spin crossover is a phenomenon observed in some transition metal complexes, where a change in temperature or pressure can induce a transition between high-spin and low-spin electronic configurations. dppen complexes of iron(II) are known to exhibit spin crossover behavior. [, , , ]

Q10: What structural changes occur during spin crossover in dppen complexes?

A10: X-ray absorption fine structure (XAFS) studies on [Fe(dppen)2X2] (X = Cl, Br) complexes revealed a significant decrease in the average Fe-P bond length upon transitioning from the high-spin to the low-spin state. This bond shortening is attributed to the increased metal-ligand bond strength in the low-spin state. []

Q11: How stable is dppen under different conditions?

A11: dppen is relatively air-stable in its solid state but can undergo oxidation to form the corresponding phosphine oxide in solution, especially in the presence of certain metal ions. [] This oxidation process can be monitored by 31P NMR and FT-IR spectroscopy. []

Q12: Are there strategies to improve the stability of dppen complexes?

A12: Careful choice of solvents, reaction conditions, and the presence of other stabilizing ligands can influence the stability of dppen complexes. Additionally, encapsulating dppen complexes within a nonporous crystal lattice has been shown to enhance their stability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.